Cas no 85692-37-1 (1-(1-methyl-1H-imidazol-2-yl)ethan-1-one)

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one structure
85692-37-1 structure
Product Name:1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
N.o CAS:85692-37-1
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD08668178
CID:582869
Update Time:2024-12-09

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE
    • 1-(1-Methyl-1H-imidazol-2-yl)ethanone
    • 1-(1-methylimidazol-2-yl)ethanone
    • 2-Acetyl-1-methylimidazole
    • Ethanone, 1-(1-methyl-1H-imidazol-2-yl)-
    • 1-methyl-2-acetylimidazole
    • 2-acetyl-1-methyl-1H-imidazole
    • 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
    • 1-(1-Methyl-1H-imidazol-2-yl)ethanone (ACI)
    • 2-Acetyl-N-methylimidazole
    • MDL: MFCD08668178
    • Inchi: 1S/C6H8N2O/c1-5(9)6-7-3-4-8(6)2/h3-4H,1-2H3
    • Chave InChI: IZVOHCMELOUFRA-UHFFFAOYSA-N
    • SMILES: O=C(C)C1N(C)C=CN=1

Propriedades Computadas

  • Massa Exacta: 124.06400
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1

Propriedades Experimentais

  • Ponto de ebulição: 105 ºC (15 Torr)
  • PSA: 34.89000
  • LogP: 0.62270

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Sealed in dry,Room Temperature

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Dados aduaneiros

  • CÓDIGO SH:2933290090
  • Dados aduaneiros:

    中国海关编码:

    2933290090

    概述:

    2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M313573-10mg
1-(1-Methyl-1H-imidazol-2-yl)ethanone
85692-37-1
10mg
$ 52.00 2023-09-07
TRC
M313573-50mg
1-(1-Methyl-1H-imidazol-2-yl)ethanone
85692-37-1
50mg
$ 64.00 2023-09-07
TRC
M313573-100mg
1-(1-Methyl-1H-imidazol-2-yl)ethanone
85692-37-1
100mg
$ 81.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ580-200mg
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
85692-37-1 95+%
200mg
382.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ580-50mg
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
85692-37-1 95+%
50mg
155.0CNY 2021-08-04
Chemenu
CM104317-100mg
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
85692-37-1 95+%
100mg
$57 2021-08-06
Chemenu
CM104317-250mg
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
85692-37-1 95+%
250mg
$87 2021-08-06
Chemenu
CM104317-1g
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
85692-37-1 95+%
1g
$213 2021-08-06
Chemenu
CM104317-250mg
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
85692-37-1 95%+
250mg
$*** 2023-05-29
Chemenu
CM104317-1g
1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
85692-37-1 95%+
1g
$*** 2023-05-29

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 rt → 0 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  5 min, 0 °C; 10 min, 0 °C
1.4 15 min, -78 °C; 1 h, -78 °C; 15 min
1.5 Reagents: Hydrochloric acid Solvents: Water ;  5 min
Referência
Catalytic Conjugate Additions of Carbonyl Anions under Neutral Aqueous Conditions
Myers, Michael C.; et al, Journal of the American Chemical Society, 2005, 127(42), 14675-14680

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → 0 °C; 5 min, 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C; 15 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Referência
Dual Heterogeneous Catalysis for a Regioselective Three- Component Synthesis of Bi- and Tri(hetero)arylpyridines
Allais, Christophe; et al, Advanced Synthesis & Catalysis, 2012, 354(13), 2537-2544

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 rt
Referência
Organic light emitting diode containing Ir complex having a novel ligand as a phosphorescent emitter
, Taiwan, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
Referência
Fe-BPsalan complex-catalyzed asymmetric 1,3-dipolar [3 + 2] cycloaddition reaction of N,N'-cyclic azomethine imines with α,β-unsaturated acyl imidazoles
Lu, Hao; et al, Organic Chemistry Frontiers, 2023, 10(8), 2054-2060

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, rt; rt → -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Strategy for Catalytic Chemoselective Cross-Enolate Coupling Reaction via a Transient Homocoupling Dimer
Tanaka, Takafumi; et al, Organic Letters, 2018, 20(12), 3541-3544

Método de produção 6

Condições de reacção
Referência
N-methylimidazole
Tindall, Craig; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Método de produção 7

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
2.1 -
Referência
N-methylimidazole
Tindall, Craig; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Método de produção 8

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
Referência
Design and Application of a Low-Temperature Continuous Flow Chemistry Platform
Newby, James A.; et al, Organic Process Research & Development, 2014, 18(10), 1211-1220

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride ,  Water
Referência
Fe-BPsalan Complex-Catalyzed Asymmetric [4 + 2] Cycloaddition of Cyclopentadiene with α,β-Unsaturated Heterocycles
Chen, Kai-Ge; et al, Journal of Organic Chemistry, 2022, 87(13), 8289-8302

Método de produção 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; -78 °C → rt; 30 min, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; 3 h, rt
Referência
A One-Pot Oxidation/Enantioselective Oxa-Michael Cascade
Willemsen, Jorgen S.; et al, European Journal of Organic Chemistry, 2014, 2014(14), 2892-2898

Método de produção 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt
Referência
Diastereoselective Trapping of Transient Carboxylic Oxonium Ylides with α,β-Unsaturated 2-Acyl Imidazoles
Zhang, Mengchu; et al, Advanced Synthesis & Catalysis, 2020, 362(21), 4662-4667

Método de produção 12

Condições de reacção
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis, characterization, and reactivity of 1-(1-methylimidazol-2-yl)ethenes
Abarca-Gonzalez, Belen; et al, Synthetic Communications, 1990, 20(3), 321-31

Método de produção 13

Condições de reacção
Referência
Substituent effects on carbon-13 chemical shifts of aromatic carbons in β-O-4 and β-5 type lignin model compounds
Hassi, H. Y.; et al, Journal of Wood Chemistry and Technology, 1987, 7(4), 555-81

Método de produção 14

Condições de reacção
Referência
Hydrogenation sequence of acetophenone on commercial platinum catalyst AP-64
Smirnova, N. A.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 1987, (2), 19-23

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Raw materials

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Preparation Products

Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd